molecular formula C6H6N4O2S B6200239 imidazo[1,2-a]pyrimidine-3-sulfonamide CAS No. 2703774-57-4

imidazo[1,2-a]pyrimidine-3-sulfonamide

Cat. No.: B6200239
CAS No.: 2703774-57-4
M. Wt: 198.21 g/mol
InChI Key: JUASJCDLAGUPEG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine is a class of biologically active parent nucleus structures containing both imidazole and pyrimidine rings . It has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . A new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines has also been reported .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives includes both imidazole and pyrimidine rings . The structure is linked to the pharmacological activity of related drugs .


Chemical Reactions Analysis

The formation of the imidazo[1,2-a]pyrimidine heterocyclic moiety involves various chemical reactions such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and aza-Michael–Mannich reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives have been studied in the context of their inhibitory performance against mild steel corrosion in 1 mol L−1 HCl solution .

Mechanism of Action

While the specific mechanism of action for imidazo[1,2-a]pyrimidine-3-sulfonamide is not mentioned in the retrieved papers, sulfanilamide, a related compound, is known to be a competitive inhibitor of bacterial enzyme dihydropteroate synthetase .

Safety and Hazards

While specific safety and hazard information for imidazo[1,2-a]pyrimidine-3-sulfonamide is not available in the retrieved papers, most of the imidazo[1,2-a]pyridine analogues showed non-toxicity against the tested cell lines .

Future Directions

The future directions in the research of imidazo[1,2-a]pyrimidine derivatives include the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry . The invention of new approaches to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines has piqued interest, given the powerful bioactivities of molecules with an imidazopyrimidine core .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for imidazo[1,2-a]pyrimidine-3-sulfonamide involves the condensation of 2-aminopyrimidine with 2-chloroacetamide to form imidazo[1,2-a]pyrimidine-3-acetamide, which is then reacted with sulfamic acid to yield the final product.", "Starting Materials": [ "2-aminopyrimidine", "2-chloroacetamide", "sulfamic acid" ], "Reaction": [ "Step 1: Condensation of 2-aminopyrimidine with 2-chloroacetamide in the presence of a base such as potassium carbonate or sodium hydride to form imidazo[1,2-a]pyrimidine-3-acetamide.", "Step 2: Reaction of imidazo[1,2-a]pyrimidine-3-acetamide with sulfamic acid in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to yield imidazo[1,2-a]pyrimidine-3-sulfonamide." ] }

2703774-57-4

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidine-3-sulfonamide

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)5-4-9-6-8-2-1-3-10(5)6/h1-4H,(H2,7,11,12)

InChI Key

JUASJCDLAGUPEG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2N=C1)S(=O)(=O)N

Purity

95

Origin of Product

United States

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